molecular formula C23H25ClN2O3 B12173901 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone

Cat. No.: B12173901
M. Wt: 412.9 g/mol
InChI Key: UJPFDQCODVSJJL-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as an indole moiety substituted with a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. The piperidine intermediate can be synthesized by reacting 4-chlorobenzaldehyde with piperidine under basic conditions, followed by oxidation to introduce the hydroxyl group. The indole intermediate can be prepared by reacting 2-methoxyethylamine with indole-4-carboxaldehyde under acidic conditions. The final step involves coupling the two intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as neurology and oncology.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it a versatile component in various chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the indole moiety may interact with serotonin receptors, while the piperidine ring could interact with dopamine receptors, leading to potential effects on neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A well-known antipsychotic drug that shares the piperidine ring and chlorophenyl group.

    Loperamide: An antidiarrheal medication that also contains a piperidine ring and is structurally similar in some aspects.

Uniqueness

What sets [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone apart is the combination of the indole moiety with the piperidine ring, which is not commonly found in other compounds. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-(2-methoxyethyl)indol-4-yl]methanone

InChI

InChI=1S/C23H25ClN2O3/c1-29-16-15-25-12-9-19-20(3-2-4-21(19)25)22(27)26-13-10-23(28,11-14-26)17-5-7-18(24)8-6-17/h2-9,12,28H,10-11,13-16H2,1H3

InChI Key

UJPFDQCODVSJJL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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